molecular formula C14H8F4O2 B7870557 6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde

6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde

Cat. No.: B7870557
M. Wt: 284.20 g/mol
InChI Key: YOCUKJRWRFUUOQ-UHFFFAOYSA-N
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Description

6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde is a sophisticated small molecule designed for advanced research and development, particularly in the field of medicinal chemistry. Its structure incorporates a biphenyl scaffold strategically decorated with a 6-fluoro substituent on one ring and a metabolically resilient 3'-(trifluoromethoxy) group on the other, terminating in a synthetically versatile formyl (aldehyde) functionality . The inclusion of the trifluoromethoxy (OCF3) group is a recognized strategy in lead compound optimization. This group is known to enhance the lipophilicity and metabolic stability of drug candidates, often leading to improved cell membrane permeability and oral bioavailability . Furthermore, the strong electron-withdrawing nature of the -OCF3 group can significantly influence the electronic distribution of the biphenyl system, which can be critical for strengthening interactions with biological targets through improved hydrogen bonding and dipole moments . The aldehyde group serves as a key synthetic handle, enabling this compound to function as a crucial intermediate. It can undergo a variety of transformations, such as reductive amination to form secondary amines, condensation with hydrazines to create hydrazones, or conversion into heterocyclic structures. This makes it a valuable precursor for constructing compound libraries focused on high-value targets like kinase inhibitors, GPCR modulators, and other therapeutic agents . Researchers can leverage this bifunctional building block to explore structure-activity relationships (SAR) and develop novel bioactive molecules for various drug discovery programs. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-fluoro-3-[3-(trifluoromethoxy)phenyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-13-5-4-9(8-19)6-12(13)10-2-1-3-11(7-10)20-14(16,17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCUKJRWRFUUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Boronic Acid Component : 3-Formylphenylboronic acid is reacted with 3'-fluoro-5-(trifluoromethoxy)iodobenzene under palladium catalysis.

  • Catalyst System : Pd(PPh₃)₄ (2 mol%) with potassium carbonate (K₂CO₃) as a base in a mixed solvent system (ethanol/water, 3:1).

  • Temperature and Duration : 80°C for 2.5 hours under inert atmosphere, achieving a yield of 94%.

Mechanistic Insights : The palladium catalyst facilitates oxidative addition to the aryl iodide, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl product. The trifluoromethoxy group remains stable under these conditions due to its electron-withdrawing nature.

Ullmann-Type Coupling for Challenging Substrates

For substrates with steric hindrance, Ullmann coupling offers an alternative. This method employs copper catalysts to couple aryl halides.

Key Parameters

  • Aryl Halides : 3-Bromo-5-fluorobenzaldehyde and 3-(trifluoromethoxy)phenylboronic acid.

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand in DMF at 120°C.

  • Yield : 78–85%, with longer reaction times (24–48 hours) required for complete conversion.

Advantages : Tolerates electron-deficient aryl rings, making it suitable for trifluoromethoxy-containing substrates.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic substitution or direct coupling.

Nucleophilic Trifluoromethoxylation

  • Substrate : 3'-Fluoro-5-hydroxybiphenyl-3-carboxaldehyde reacts with trifluoromethyl triflate (CF₃SO₂CF₃) in the presence of CsF.

  • Conditions : Anhydrous DMF, 60°C, 12 hours, yielding 70–75%.

Limitations : Competing side reactions (e.g., over-fluorination) necessitate careful stoichiometric control.

Direct Coupling with Trifluoromethoxy-Substituted Reagents

  • Use of 3-(trifluoromethoxy)iodobenzene in Suzuki-Miyaura coupling avoids post-functionalization.

Aldehyde Group Installation

The aldehyde moiety is typically introduced early in the synthesis via:

  • Lithiation-Hydroxylation : Treatment of 3-bromo-5-fluorobiphenyl with n-BuLi followed by DMF quenching.

  • Oxidation of Methyl Groups : MnO₂-mediated oxidation of 3-methyl-6-fluoro-biphenyl derivatives to the aldehyde.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsCatalystYield (%)Reaction TimeAdvantages
Suzuki-Miyaura3-Formylphenylboronic acid + aryl iodidePd(PPh₃)₄942.5 hHigh yield, mild conditions
UllmannAryl bromide + boronic acidCuI/1,10-phen8524–48 hTolerates steric hindrance
TrifluoromethoxylationHydroxybiphenyl + CF₃SO₂CF₃CsF7512 hDirect -OCF₃ introduction

Challenges and Optimization Strategies

  • Steric Effects : Bulky substituents reduce coupling efficiency. Using electron-deficient palladium catalysts (e.g., Pd(OAc)₂) improves reactivity.

  • Moisture Sensitivity : The aldehyde group requires anhydrous conditions during coupling steps.

  • Purification : Silica gel chromatography is preferred due to the compound’s polarity, with hexane/ethyl acetate (4:1) as eluent.

Industrial-Scale Considerations

  • Cost-Efficiency : Suzuki-Miyaura is favored for scalability, with Pd recovery systems reducing catalyst costs.

  • Solvent Recycling : Ethanol/water mixtures enable greener processes.

  • Continuous Flow Systems : Microreactors enhance heat transfer and reduce reaction times for Ullmann couplings.

Emerging Methodologies

  • Photoredox Catalysis : Visible-light-mediated coupling for milder conditions.

  • Electrochemical Synthesis : Anodic oxidation for aldehyde formation without harsh oxidants.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Introduction of different substituents on the biphenyl core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to introduce new substituents.

Major Products Formed

    Oxidation: 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid.

    Reduction: 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol.

    Substitution: A variety of substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties/Applications
6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde 6-F, 3'-OCF₃, 3-CHO Not provided Not provided High lipophilicity; potential drug intermediate
3-(3-Fluoro-6-methoxyphenyl)benzaldehyde 3-F, 6-OCH₃, 3-CHO C₁₄H₁₁FO₂ 230.23 Density: 1.183 g/cm³; Boiling point: 343.7°C
6-Fluoro-3'-(trifluoromethyl)biphenyl-3-carboxylic acid 6-F, 3'-CF₃, 3-COOH Not provided Not provided Carboxylic acid group enhances polarity
6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarboxaldehyde Pyridine ring, 4-OCF₃, 3-CHO Not provided Not provided Pyridine introduces H-bond acceptor sites

Key Observations:

  • Trifluoromethoxy (-OCF₃) vs. This substitution also raises molecular weight by ~54 g/mol (estimated) .
  • Aldehyde (-CHO) vs. Carboxylic Acid (-COOH): Compared to the carboxylic acid derivative (), the aldehyde group in the target compound reduces acidity and polarity, favoring passive membrane permeability in drug design .
  • Biphenyl vs. Pyridine Scaffold: The pyridine analog () introduces a nitrogen atom, enabling hydrogen-bonding interactions absent in the biphenyl system. This may alter solubility and target binding .

Electronic and Steric Effects

  • Trifluoromethoxy (-OCF₃): Stronger electron-withdrawing effect than -OCH₃ or -CF₃, modulating electron density in the biphenyl system and influencing reactivity at the aldehyde position .

Physicochemical Properties

  • Boiling Point: The methoxy analog () has a boiling point of 343.7°C. The target compound’s larger -OCF₃ group may increase molecular weight but reduce polarizability, leading to a comparable or slightly lower boiling point .
  • Density: The trifluoromethoxy group’s higher atomic mass likely increases density relative to the methoxy analog (1.183 g/cm³) .

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl core. For example, coupling 3-bromo-6-fluorobenzaldehyde with a trifluoromethoxy-substituted boronic acid derivative under palladium catalysis. Key parameters include:
  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading.

  • Base : Na₂CO₃ or Cs₂CO₃ in a biphasic solvent system (toluene/water or THF/water).

  • Temperature : 80–110°C under inert atmosphere for 6–24 hours.
    Post-reaction purification often employs silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the aldehyde .
    Optimization Strategies :

  • Screen ligand additives (e.g., SPhos) to enhance regioselectivity.

  • Use microwave-assisted synthesis to reduce reaction time and improve efficiency.

    • Data Table : Example Reaction Conditions from Literature
CatalystBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O10065
PdCl₂(dppf)Cs₂CO₃THF/H₂O8072

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethoxy (-OCF₃) and fluoro substituents. The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR, while ¹³C NMR shows a carbonyl signal at ~190 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) using ESI or EI ionization confirms molecular ion peaks and fragmentation patterns. Compare with NIST reference data for validation .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities; UV detection at 254 nm is standard .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s electronic properties and reactivity in nucleophilic addition reactions?

  • Methodological Answer : The -OCF₃ group is a strong electron-withdrawing substituent, which:
  • Reduces electron density at the biphenyl core, enhancing the aldehyde’s electrophilicity.
  • Stabilizes intermediates in nucleophilic additions (e.g., Grignard or Wittig reactions) through inductive effects.
    Experimental Validation :
  • Perform DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and HOMO/LUMO gaps .
  • Compare reaction rates with non-fluorinated analogs using kinetic studies .

Q. What strategies mitigate stability issues during storage or under reactive conditions?

  • Methodological Answer :
  • Storage : Store under argon at 2–8°C in amber vials to prevent aldehyde oxidation or photodegradation.
  • Stabilization : Add radical inhibitors (e.g., BHT) to reaction mixtures during prolonged heating .
  • Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition pathways .

Q. How is this compound applied in synthesizing fluorinated bioactive molecules or materials?

  • Methodological Answer :
  • Pharmaceutical Intermediates : The aldehyde group serves as a precursor for:
  • Schiff bases with amines for antimicrobial agents.
  • Reduction to hydroxymethyl derivatives for kinase inhibitors .
  • Materials Science : Incorporate into liquid crystals or OLEDs via cross-coupling to enhance thermal stability .
    Case Study : A 2024 study demonstrated its use in synthesizing fluorinated quinoline analogs with anti-inflammatory activity via a Pictet-Spengler cyclization .

Methodological Challenges and Solutions

Q. How to resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Troubleshooting Guide :
IssuePossible CauseSolution
Low coupling yieldInefficient boronic acid activationUse Miyaura borylation to prepare boronate esters .
Aldehyde oxidationExposure to air/moisturePurge solvents with N₂ and use anhydrous conditions .
Trifluoromethoxy group cleavageAcidic conditionsReplace HCl with milder acids (e.g., acetic acid) in workup .

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